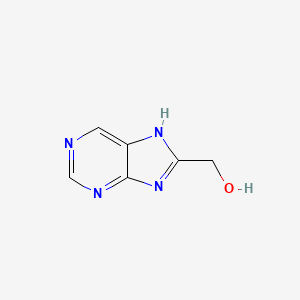

7h-Purin-8-ylmethanol

Description

Significance of Purine (B94841) Heterocycles in Chemical and Biological Research

Purine heterocycles are of paramount importance in both chemistry and biology, largely because they form the backbone of essential biomolecules. mdpi.com They are integral components of the nucleic acids DNA and RNA, in the form of adenine (B156593) and guanine (B1146940). mdpi.comnih.gov Beyond their role in genetics, purine derivatives are crucial for cellular energy metabolism, primarily as adenosine (B11128) triphosphate (ATP), and participate in various signaling pathways. mdpi.com

Due to their natural presence in vital biological processes, compounds that mimic these substrates can exhibit significant pharmacological effects. mdpi.com This makes the purine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is frequently found in biologically active compounds. nih.gov Over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings like purine being especially common. nih.gov The versatility of the purine ring allows for modifications that can alter a molecule's solubility, polarity, and ability to bind to biological targets, making it a powerful tool in drug design. nih.gov Consequently, purine analogues have been extensively developed for a wide range of therapeutic areas, including cancer, viral infections, and autoimmune diseases. researchgate.netmdpi.com

Overview of 8-Substituted Purines as Chemical Scaffolds

Substitution at the 8-position of the purine ring is a key strategy in medicinal chemistry for achieving high affinity and selectivity for specific biological targets. beilstein-journals.org This position on the imidazole (B134444) portion of the purine can be modified to introduce a variety of functional groups, leading to compounds with diverse biological activities.

For instance, introducing styryl groups at the 8-position has produced selective antagonists for the A₂A adenosine receptor, which are investigated for treating conditions like Parkinson's disease. beilstein-journals.org Other research has shown that 8-substituted purines incorporating a pyrazole (B372694) moiety can display potent and selective anticancer activity. researcher.life The synthesis of various 8-alkynyladenosines has yielded selective ligands for the A3 adenosine receptor subtype. nih.gov

The development of synthetic methods, such as the acceptor-less dehydrogenative coupling reaction, has enabled the efficient creation of libraries of 8-substituted and 8,9-disubstituted purines for screening against various diseases. rsc.org This chemical tractability makes 8-substituted purines a versatile scaffold for generating novel drug candidates. rsc.org

Historical Context of 7H-Purin-8-ylmethanol and its Analogues in Synthetic Chemistry

The history of purine chemistry is rich, dating back to early efforts to understand and synthesize the building blocks of nucleic acids. The first synthesis of purine itself was a landmark achievement, and since then, chemists have developed numerous methods to create a vast array of purine derivatives. researchgate.net The work of Nobel Laureates George Herbert Hitchings and Gertrude Elion, beginning in the 1950s, was pivotal. researchgate.net They systematically studied purine metabolism, which led to the development of groundbreaking drugs like 6-mercaptopurine (B1684380) and azathioprine (B366305) by interfering with the purine pathway. researchgate.net

The synthesis of purine analogues often involves the construction of the heterocyclic ring system from simpler precursors or the modification of existing purine structures. nih.gov A common strategy for creating 8-substituted purines involves the ring closure of a suitably substituted pyrimidine (B1678525) precursor. beilstein-journals.org For example, 5,6-diaminopyrimidines can be reacted with various reagents to form the imidazole ring and introduce a substituent at the C-8 position. rsc.org Microwave-assisted ring closure reactions have been shown to be a fast and efficient modern method for this purpose. beilstein-journals.org

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the synthesis of its analogues, such as (6-amino-9H-purin-8-yl)methanol, is known. chemdiv.com The synthesis of such compounds can be challenging, often requiring advanced purification techniques like HPLC to isolate the desired product from byproducts due to the polar functional groups involved. vulcanchem.com The development of synthetic strategies has evolved from early, often low-yielding methods to modern, highly efficient protocols, including multi-component reactions that allow for the rapid generation of diverse purine derivatives. bohrium.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7H-purin-8-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1,3,11H,2H2,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZTXJKXCFQRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286944 | |

| Record name | 7h-purin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-26-8 | |

| Record name | Purine-8-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7h-purin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7h Purin 8 Ylmethanol and Its Analogues

De Novo Synthesis of the Purine (B94841) Core

The de novo synthesis of purines involves the assembly of the characteristic fused pyrimidine (B1678525) and imidazole (B134444) ring system from simpler acyclic or heterocyclic precursors. rsc.orgnih.gov This approach is fundamental in organic and medicinal chemistry for creating a diverse array of purine derivatives. rsc.org The primary starting materials for these syntheses are typically pyrimidine or imidazole derivatives, or acyclic precursors like diaminomaleonitrile. rsc.orgrsc.org

Cyclization Reactions from Pyrimidine Precursors

One of the most established methods for constructing the purine skeleton is through the cyclization of appropriately substituted pyrimidine precursors. This strategy, often referred to as the Traube purine synthesis, typically involves a 4,5-diaminopyrimidine (B145471) which undergoes condensation with a one-carbon synthon to form the imidazole ring. avcr.cz

Recent methodologies have expanded upon this classical approach. For instance, 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine, derived from the reduction of 4,6-dichloro-5-nitropyrimidine (B16160) followed by nucleophilic substitution, can be reacted with substituted benzaldehydes under p-toluenesulfonic acid (p-TSA) catalysis to yield 6-chloro-8,9-disubstituted 7H-purine derivatives. rsc.org Similarly, 5,6-diamino-pyrimidine-2,4(1H,3H)-diones react with triethyl orthoformate in the presence of an acid catalyst to produce 1H-purine-2,6(3H,7H)-diones (xanthine analogues). rsc.org

Solid-phase synthesis offers a streamlined approach, starting with the coupling of 4,6-dichloro-5-nitropyrimidine to a resin. Subsequent displacement of the second chloride, reduction of the nitro group to an amine, and cyclization with reagents like formamide (B127407) can produce the purine core. acs.org

| Pyrimidine Precursor | Reagent(s) for Cyclization | Resulting Purine Type | Reference |

|---|---|---|---|

| 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine | Substituted benzaldehydes, p-TSA | 6-chloro-8,9-disubstituted 7H-purines | rsc.org |

| 5,6-diamino-pyrimidine-2,4(1H,3H)-diones | Triethyl orthoformate, p-TsOH | 3-substituted-1H-purine-2,6(3H,7H)-diones | rsc.org |

| Resin-bound triaminopyrimidine | Formamide | Unsubstituted purine | acs.org |

| 4-amino-1H-imidazole-5-carbaldehyde oximes | Orthoesters, then Ammonia (B1221849) | 7-substituted purines | yu.edu.jo |

Approaches from Imidazole Derivatives

Building the pyrimidine ring onto a pre-existing imidazole core is another versatile strategy for purine synthesis. rsc.orgresearchgate.net This route often starts with 4-aminoimidazole-5-carboxamide or related nitrile derivatives. avcr.cz For example, 5-aminoimidazole-4-carbonitrile can be acylated and then cyclized in an alkaline medium to afford 2-methylpurin-6(1H)-one.

Microwave-assisted, one-pot multicomponent reactions have modernized this approach. The condensation of aminomalononitrile (B1212270) p-toluenesulfonate with triethyl orthoacetate and various amino acid methyl esters can produce enaminonitrile-imidazole derivatives, which serve as advanced precursors for 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org Another method involves transforming commercially available 4-nitroimidazole (B12731) into 4-aminoimidazole-5-carboximes, which are then cyclized to form the purine ring system, including N-7 substituted purines. yu.edu.jomdpi.com

| Imidazole Precursor | Key Reagents/Conditions | Resulting Purine Type | Reference |

|---|---|---|---|

| 5-(diacetylamino)imidazole-4-carbonitrile | Alkaline medium | 2-methylpurin-6(1H)-one | |

| Enaminonitrile–imidazole derivatives | Microwave irradiation (one-pot) | 8,9-disubstituted-1H-purin-6-ones | rsc.org |

| 4-amino-1H-imidazole-5-carbaldehyde oximes | Orthoesters, followed by cyclocondensation | 7-substituted purines | yu.edu.jo |

| Amino imidazole carbonitrile intermediates | Guanidine or Urea (B33335), Microwave irradiation | Diaminopurine and Guanine (B1146940) analogues | acs.org |

Strategies from Diaminomaleonitrile and Urea Derivatives

Acyclic precursors provide a direct route to the purine core, bypassing the need to pre-form either the pyrimidine or imidazole ring. Diaminomaleonitrile (DAMN) is a particularly useful starting material. rsc.orgrsc.org Condensation of DAMN with isocyanates (which can be generated in situ from carboxylic acids via Curtius rearrangement) yields urea intermediates. rsc.org These intermediates can then react with aldehydes in the presence of a base like triethylamine (B128534) (TEA) and a catalytic amount of iodine to form 7H-purin-8(9H)-one derivatives. rsc.org

This multicomponent approach is highly versatile, allowing for the introduction of various substituents at the N-9 and C-2 positions of the purine ring. rsc.org For example, reacting a urea derivative formed from DAMN and 2-methoxyphenyl isocyanate with 4-ethoxybenzaldehyde (B43997) leads to a series of 2,9-diaryl-8-oxo-7H-purine-6-carboxamide derivatives. rsc.org These methods are significant in prebiotic chemistry and for generating libraries of bioactive molecules. acs.org

Functionalization at the C-8 Position

Once the purine core is assembled, the next critical step is the introduction of the hydroxymethyl group at the C-8 position. This is typically achieved through direct functionalization of a C-H bond or from a pre-functionalized purine.

Introduction of the Hydroxymethyl Group

Directly installing a hydroxymethyl group at the C-8 position can be challenging. A common strategy involves a two-step process: formylation followed by reduction. The C-8 hydrogen of a purine is relatively acidic and can be removed by a strong base like lithium diisopropylamide (LDA). mdpi.comuio.no The resulting C-8 lithiated purine can then be trapped with a formylating agent such as dimethylformamide (DMF) to yield a C-8 formyl purine derivative. mdpi.com This C-8 aldehyde can then be readily reduced to the corresponding hydroxymethyl group using standard reducing agents like sodium borohydride (B1222165).

Alternatively, hydroxymethylation can be achieved via palladium-catalyzed cross-coupling reactions. avcr.cz While often applied to other positions, the principle involves coupling a C-8 halopurine (e.g., 8-bromopurine) with a reagent like (acyloxymethyl)zinc iodide. avcr.czcas.cz This introduces a protected hydroxymethyl group, which is then deprotected in a final step to reveal the target 8-hydroxymethylpurine. avcr.czcas.cz

Regioselective Electrophilic Substitution at C-8

The C-8 position of the purine ring is part of the electron-rich imidazole moiety, making it susceptible to electrophilic attack. uio.nonih.gov This reactivity provides a key route for introducing functionalities that can later be converted to a hydroxymethyl group.

Direct halogenation is a common electrophilic substitution reaction. Purines react with reagents like bromine to yield C-8 bromo derivatives. mdpi.comnih.gov Similarly, chlorination at C-8 can be achieved using various electrophilic chlorinating agents or via organometallic intermediates followed by reaction with an electrophile like N-chlorosuccinimide. uio.noresearchgate.net

Once an 8-halopurine is formed, it becomes a versatile intermediate. It can undergo nucleophilic substitution or, more commonly, participate in metal-promoted cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of carbon-based substituents. mdpi.comuio.nonih.gov For instance, an 8-bromopurine can be coupled with an appropriate boronic acid or alkyne, which could potentially carry a masked hydroxymethyl function. researchgate.net This regioselective functionalization is a cornerstone of modern purine chemistry, enabling the synthesis of complex analogues. mdpi.comuio.no

| Method | Key Reagents/Steps | Intermediate/Product | Reference |

|---|---|---|---|

| Lithiation and Formylation | 1. LDA, THF, -78 °C 2. DMF | C8-formyl purine | mdpi.com |

| Electrophilic Bromination | Bromine (Br₂) | C8-bromo purine | mdpi.comnih.gov |

| Electrophilic Chlorination | TMPLi, then N-chlorosuccinimide (NCS) | C8-chloro purine | uio.no |

| Pd-catalyzed Arylation | Aryl halides, Pd(cat.), Cu(I), Base | C8-aryl purine | nih.gov |

| Hydroxymethylation via Cross-Coupling | 1. (Acyloxymethyl)zinc iodide, Pd(PPh₃)₄ 2. Deprotection | C-substituted (hydroxymethyl)purine | avcr.czcas.cz |

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach for synthesizing complex organic molecules from simpler precursors. mt.comlibretexts.org In the context of purine chemistry, C-H activation strategies circumvent the need for pre-functionalized substrates, such as halogenated purines, offering a more direct route to target molecules. researchgate.net

Key research findings in this area include:

Palladium-catalyzed direct arylation: Palladium acetate (B1210297), in combination with ligands and a co-catalyst like Cu(I), can mediate the direct arylation of purine nucleosides at the C8-position with aryl iodides. mdpi.com

Rhodium-catalyzed alkylation: Rhodium complexes are capable of activating C-H bonds for the introduction of alkyl groups, a process that has been applied to a wide range of nitrogen heterocycles. nih.gov

Metal-free approaches: Some methods achieve C-H halogenation without a metal catalyst, using reagents like trihaloisocyanuric acid, which can then be used for further functionalization. rsc.org

These strategies are particularly valuable for late-stage functionalization, where modifications are introduced at the final steps of a synthetic sequence. fairlamb.group

Modification of Existing Purine Structures

Modifying a pre-existing purine ring is a common and versatile approach to generating diverse analogues. This often involves activating a specific position on the purine skeleton, typically through halogenation, which then serves as a handle for introducing a wide array of substituents via cross-coupling or substitution reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grmdpi.com In purine chemistry, these reactions are instrumental for modifying the scaffold at specific positions, most commonly C2, C6, and C8. avcr.cz The reactions typically pair a halogenated purine (e.g., chloro-, bromo-, or iodopurine) with an organometallic reagent in the presence of a palladium, nickel, or copper catalyst. avcr.czmdpi.comnih.gov

Several named cross-coupling reactions are frequently employed:

Suzuki-Miyaura Coupling: Reacts a halopurine with an organoboron reagent (boronic acid or ester). mdpi.comnih.gov This method is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

Stille Coupling: Involves the reaction of a halopurine with an organotin compound. mdpi.comnih.gov It is highly versatile and tolerant of many functional groups.

Negishi Coupling: Uses an organozinc reagent as the coupling partner. nih.gov

Sonogashira Coupling: Specifically forms a carbon-carbon triple bond by coupling a halopurine with a terminal alkyne. mdpi.comnih.gov

The regioselectivity of these reactions on di- or tri-halopurines has been systematically studied. For instance, in 6,8-dihalopurines, cross-coupling reactions can often be directed to selectively functionalize one position over the other. avcr.cz This selectivity allows for the stepwise introduction of different substituents, leading to complex and diverse purine analogues. avcr.cz

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes, Base | Aryl/Alkyl Boronic Acid | C-C (Aryl/Alkyl) | nih.gov |

| Stille | Pd(0) complexes | Organostannane | C-C (Aryl/Alkyl/Vinyl) | mdpi.comnih.gov |

| Negishi | Pd(0) or Ni(0) complexes | Organozinc Halide | C-C (Aryl/Alkyl) | nih.gov |

| Sonogashira | Pd(0) complexes, Cu(I) co-catalyst | Terminal Alkyne | C-C (Alkynyl) | mdpi.comnih.gov |

Photoredox/Nickel Dual Catalytic Cross-Coupling

A significant recent advancement in cross-coupling chemistry is the merger of photoredox catalysis with transition-metal catalysis, particularly nickel. researchgate.net This dual catalytic system enables the coupling of electrophiles, such as a chloropurine and an alkyl bromide, under remarkably mild conditions using visible light. nih.govacs.orgnih.gov

The general mechanism involves a photocatalyst that, upon absorbing light, generates a potent reductant. This reductant then engages in a catalytic cycle with a nickel complex. The nickel catalyst activates the chloropurine, while the photoredox cycle generates an alkyl radical from the alkyl bromide. These species then combine to form the desired C-C bond. acs.orgnih.gov

A key advantage of this methodology is its exceptional functional group tolerance and the ability to perform reactions on complex substrates, including unprotected nucleosides, at late stages of a synthesis. nih.govacs.org This avoids the need for extensive protecting group manipulations that are often required in traditional cross-coupling chemistries. Researchers have successfully applied this strategy for the C6-alkylation of purine nucleoside analogues with a wide range of primary and secondary alkyl bromides. acs.org

Alkylation and Arylation Reactions

Alkylation and arylation are fundamental transformations for modifying the purine core. Beyond the cross-coupling reactions mentioned above, other methods are also employed. For instance, N-alkylation at the purine nitrogen atoms is a common reaction, often achieved using alkyl halides in the presence of a base. mdpi.com While C-alkylation is more challenging, specific methods have been developed.

Auxiliary-directed palladium-catalyzed reactions provide a route for the selective arylation and alkylation of C-H bonds. nih.gov In this approach, a directing group is temporarily installed on the molecule, which then guides a palladium catalyst to a specific C-H bond for functionalization. For purines, derivatization at a nitrogen atom can be used to direct arylation or alkylation to an adjacent carbon position.

Direct arylation of purines with arylboronic acids can also be achieved under copper-catalyzed conditions, often referred to as the Chan-Lam coupling, which is particularly useful for forming C-N and C-O bonds but can also be adapted for C-C bond formation. organic-chemistry.org

Halogenation and Subsequent Functionalization

A cornerstone of purine modification is a two-step strategy involving initial halogenation followed by functionalization. The purine ring can be regioselectively halogenated at various positions, with the C8 position being a common target. For example, iodination of a protected 6-chloropurine (B14466) derivative can be achieved using reagents like N-Iodosuccinimide or a combination of LDA and I₂. nih.govuio.no

Once installed, the halogen (typically bromine or iodine) serves as an excellent leaving group for a multitude of subsequent transformations:

Cross-Coupling Reactions: The 8-halopurine is a versatile substrate for Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce carbon-based substituents. mdpi.commdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNA_r_): The halogen can be displaced by various nucleophiles to introduce heteroatoms. This is a primary route for amination and thiolation reactions. mdpi.comnih.gov

This strategy's power lies in its modularity; a single halogenated intermediate can be converted into a large library of analogues by reacting it with different coupling partners or nucleophiles. avcr.cz

Amination and Thiolation Reactions

The introduction of nitrogen (amination) and sulfur (thiolation) functional groups onto the purine ring is crucial for creating analogues with diverse biological properties. These transformations are most commonly achieved through the nucleophilic aromatic substitution (SNA_r_) of a halopurine. mdpi.comnih.gov For example, reacting a 6-chloropurine with an amine or a thiol (or thiolate) readily displaces the chloride to form the corresponding 6-amino or 6-thiopurine derivative. nih.gov

While SNA_r_ is effective, particularly at the C6 position, catalyzed reactions like the Buchwald-Hartwig amination offer an alternative, often under milder conditions, for forming C-N bonds at less reactive positions. Furthermore, recent methods have explored the desulfurization of thiols for nucleophilic substitution, providing novel pathways to synthesize various secondary and tertiary amines under mild conditions promoted by systems like Ph₃P/ICH₂CH₂I. cas.cn Thiol-addition reactions, such as the Michael addition of a thiol to an activated alkene, represent another important class of reactions for sulfur functionalization, though they are more indirect to the purine core itself. rsc.orgrsc.org

Condensation and Diazotization Reactions

Condensation and diazotization reactions represent a classical yet effective approach for the synthesis of fused nitrogen heterocycles, including purine analogues. This strategy often involves the formation of a diazonium salt from a primary amine, which then undergoes an intramolecular cyclization.

A common pathway involves the diazotization of 5-amino-1H-imidazole-4-carbonitriles to form imidazo[4,5-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones, which are structurally related to purines. conicet.gov.ar The process begins with the reaction of a primary aromatic or heterocyclic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). numberanalytics.com This forms a diazonium salt intermediate. conicet.gov.arnumberanalytics.com

The subsequent reaction is an intramolecular condensation, where the diazonium group reacts with an adjacent nucleophilic function to form a new ring. For instance, the synthesis of pyrazolo[3,4-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones has been achieved through the diazotization of 5-amino-1H-pyrazole-4-carbonitriles. conicet.gov.ar The reaction is thought to proceed through a diazocarboxamide or a diazoic acid intermediate, which then cyclizes to form the triazine ring. conicet.gov.ar The yields of these reactions can be influenced by the substituents on the starting pyrazole (B372694) ring, with electron-releasing groups tending to promote the cyclization. conicet.gov.ar

Similarly, heterocyclic diazonium salts can be utilized in the synthesis of various fused triazine systems. The stability of the diazonium salt is a crucial factor, and conditions are often optimized to ensure its efficient formation and subsequent cyclization. While this method is powerful, it can sometimes lead to side products through reactions of the diazonium ion, necessitating careful control of reaction conditions. conicet.gov.ar

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing nucleoside analogues. mdpi.commdpi.com Enzymatic methods offer high stereo- and regioselectivity, operate under mild reaction conditions, and are environmentally friendly. mdpi.comresearchgate.net

Purine Nucleoside Phosphorylase (PNP) Catalyzed Reactions

Purine nucleoside phosphorylases (PNPs) are key enzymes in purine metabolism and have been extensively used as biocatalysts for the synthesis of a wide array of base- and carbohydrate-modified nucleosides. researchgate.netbsmiab.org PNPs catalyze the reversible phosphorolysis of a nucleoside in the presence of inorganic phosphate (B84403), yielding a nucleobase and a pentose-1-phosphate. researchgate.nettandfonline.com

For synthetic purposes, the reverse reaction is exploited. A purine base, such as an analogue of 7H-purine, can be reacted with a pentose-1-phosphate donor, catalyzed by PNP, to produce the corresponding nucleoside. Escherichia coli PNP is of particular interest due to its broad substrate specificity, recognizing not only natural purine bases but also analogues with substitutions at various positions. mdpi.com This enzyme has been successfully employed in the synthesis of numerous purine nucleoside analogues. bsmiab.org The equilibrium of the reaction generally favors nucleoside synthesis, making it an efficient method. d-nb.info

Table 1: Examples of Purine Analogues Synthesized Using PNP

| Purine Base Analogue | Enzyme Source | Product | Reference |

|---|---|---|---|

| 2,6-Dichloropurine (B15474) | Thermophilic organism | 2,6-Dichloropurine riboside | mdpi.com |

| 6-Chloro-2-fluoropurine | Thermophilic organism | 6-Chloro-2-fluoropurine deoxyriboside | mdpi.com |

| 2-Fluoroadenine | Lactobacillus delbrueckii | 2-Fluoroadenine 2'-deoxynucleoside | mdpi.com |

Enzyme-Catalyzed Transglycosylation Reactions

Enzyme-catalyzed transglycosylation is a widely used one-pot method for synthesizing nucleoside analogues. mdpi.comd-nb.info This process involves the transfer of a glycosyl (sugar) group from a donor nucleoside to an acceptor nucleobase, mediated by one or more nucleoside phosphorylases. d-nb.info

In a typical setup, two coupled reactions occur. First, a donor nucleoside (often a pyrimidine nucleoside like uridine (B1682114) or thymidine) is phosphorolytically cleaved by a pyrimidine nucleoside phosphorylase (PyNP) to generate a pentose-1-phosphate. mdpi.comd-nb.info This intermediate then reacts with the acceptor purine base, catalyzed by a purine nucleoside phosphorylase (PNP), to form the desired purine nucleoside. d-nb.info This two-enzyme system allows for the efficient synthesis of purine nucleosides from readily available starting materials. mdpi.com

The conditions for transglycosylation reactions, such as pH, temperature, and substrate ratios, can be optimized to maximize the yield of the target nucleoside. nih.gov For instance, using thermostable enzymes from organisms like Thermus thermophilus can be advantageous as they are active over a broader range of conditions, which can improve substrate solubility and reaction rates. mdpi.comtandfonline.com

Advantages of Biocatalysis in Purine Analogue Synthesis

The use of biocatalysis for synthesizing purine analogues offers several distinct advantages over traditional chemical methods:

High Selectivity: Enzymes exhibit remarkable regio- and stereoselectivity, often leading to the formation of a single desired isomer and avoiding the need for complex protection and deprotection steps. mdpi.comtandfonline.com

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and the use of hazardous organic solvents. mdpi.comresearchgate.net

Environmental Sustainability: By minimizing the use of harsh chemicals and solvents, biocatalysis presents a greener and more environmentally friendly synthetic route. mdpi.commdpi.com

Efficiency: Enzymatic syntheses can be highly efficient, especially in one-pot transglycosylation reactions where equilibria can be driven towards product formation. mdpi.com

Parallel and Combinatorial Synthesis of Libraries

To accelerate the discovery of new drug candidates, chemists often employ parallel and combinatorial synthesis strategies to rapidly generate large collections, or libraries, of related compounds. mt.com These libraries of purine analogues can then be screened for biological activity. nih.govresearchgate.net

Solution-Phase Library Synthesis

Solution-phase parallel synthesis is a powerful technique for creating libraries of purine analogues. nih.govnih.gov In this approach, reactions are carried out in solution, often in multi-well plates, allowing for the simultaneous synthesis of many distinct compounds. nih.govacs.org

One strategy for constructing a purine library involves a multi-step sequence starting from a substituted pyrimidine. nih.gov For example, a 2,6,8,9-tetrasubstituted purine library was synthesized via a 6-sulfur-substituted pyrimidine intermediate. This method allows for the sequential introduction of diverse substituents at different positions of the purine ring, leading to a high degree of molecular diversity. nih.gov

Another approach involves the parallel synthesis of acyclic nucleoside analogues. In one reported library synthesis, a variety of amines were reacted with different nucleic acid N-acetic acids using a coupling reagent to produce a diverse set of acetamide (B32628) analogues in a high-throughput format. nih.govacs.org Automated liquid handling and purification systems are often used to manage the large number of reactions and products. nih.govacs.org

The key advantage of solution-phase parallel synthesis is that it allows for the rapid generation of a multitude of individual, purified compounds with known structures, which is ideal for high-throughput screening in drug discovery programs. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7H-Purin-8-ylmethanol |

| 5-amino-1H-imidazole-4-carbonitriles |

| Imidazo[4,5-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| Pyrazolo[3,4-d] nih.govCurrent time information in Minneapolis, MN, US.nih.govtriazin-4-ones |

| 5-amino-1H-pyrazole-4-carbonitriles |

| Uridine |

| Thymidine |

| 2,6-Dichloropurine |

| 6-Chloro-2-fluoropurine |

| 2-Fluoroadenine |

| 6-Mercaptopurine (B1684380) |

| 2,6-Dichloropurine riboside |

| 6-Chloro-2-fluoropurine deoxyriboside |

| 2-Fluoroadenine 2'-deoxynucleoside |

| 6-Mercaptopurine 2'-deoxynucleoside |

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers a powerful platform for the construction of purine derivatives, streamlining the purification process and enabling the sequential addition of functionalities. In this approach, the purine precursor or a building block is immobilized on an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.

A variety of solid supports and linker strategies have been developed for purine synthesis. researchgate.net Polystyrene resins, such as Merrifield or Wang resins, are commonly employed. researchgate.netnih.gov For instance, a strategy for creating 2,6,8-trisubstituted purine nucleoside libraries utilized a polystyrene-methoxytrityl chloride resin to anchor guanosine (B1672433) analogues. nih.gov The choice of linker is critical as it dictates the conditions under which the final product is cleaved from the support. Traceless linkers are particularly advantageous as they leave no residual functionality on the target molecule. One such strategy involves a solid-supported N'-cyano-N-substituted carbamimidothioate, prepared from Merrifield resin, which ultimately allows for the traceless synthesis of 1,3,7,8-tetrasubstituted xanthines. researchgate.net

The synthesis of purine derivatives on solid support often involves a multi-step sequence. A general approach may start with the immobilization of a substituted pyrimidine. For example, polymer-supported amines can be acylated, followed by arylation with a dichloropyrimidine. Subsequent reactions, such as replacing chlorine atoms with various amines, reducing a nitro group, and cyclizing to form the imidazole part of the purine, are performed sequentially. researchgate.net Another method involves the palladium-catalyzed coupling of a purine derivative to a resin-bound allylic benzoate (B1203000) to produce carbocyclic nucleosides. researchgate.net

Difficult sequences, such as purine-rich peptide nucleic acids (PNAs), can suffer from poor coupling efficiency and on-resin aggregation. To overcome this, backbone modifications using groups like 2-hydroxy-4-methoxybenzyl (Hmb) have been successfully implemented to improve the synthesis of long, purine-rich PNA sequences on a solid support. frontiersin.org

Table 1: Examples of Solid-Phase Synthesis Strategies for Purine Derivatives

| Resin Type | Linker/Starting Material | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Polystyrene-methoxytrityl chloride | 8-Bromoguanosine | 2,6,8-Trisubstituted purine nucleosides | Enabled parallel synthesis of diverse libraries through derivatization at C2, C6, and C8 positions. | nih.gov |

| Merrifield resin | N'-cyano-N-substituted carbamimidothioate | 1,3,7,8-Tetrasubstituted xanthines | A traceless solid-phase route allowing for four points of diversity. | researchgate.net |

| Wang resin | α,β-Unsaturated acid | 2-Substituted 4-aminopyrido[2,3-d]pyrimidines | Utilized a cyclization-assisted cleavage strategy for release from the resin. | nih.gov |

| Rink amide polystyrene | Protected ribo-purine | 5'-O-[N-(acyl)sulfamoyl]adenosines | Developed a reliable route for the efficient parallel synthesis of target compounds in high yields. | researchgate.net |

High-Throughput Synthesis Methodologies

High-throughput synthesis is essential for generating large libraries of compounds for screening and lead optimization. These methodologies often leverage solid-phase techniques but also include solution-phase parallel synthesis and resin-capture strategies to expedite the creation and purification of diverse purine analogues.

A prominent strategy for high-throughput synthesis is the creation of combinatorial libraries where multiple building blocks are systematically combined. google.com One approach demonstrated the generation of a 135-membered library of tetra-substituted purines via parallel synthesis. acs.org This method relied on the cyclization of a 4,5-diaminopyrimidine with a carboxylic acid to form a 2,8,9-trisubstituted 6-chloropurine core, which was then further diversified. acs.org

Resin-capture and release strategies are particularly effective for library synthesis. acs.orgnih.gov In one example, N9-derivatized purines were captured on a thio-modified polymer at the C6 position. The C2 position was then substituted, followed by oxidation of the thioether and subsequent release from the resin by displacement with various amines, yielding a library of 2,6,9-trisubstituted purines. acs.orgnih.gov This complements other strategies where the purine scaffold is captured at a different position, such as the C2 position, with a resin-bound amine. acs.org

Solution-phase combinatorial chemistry has also been applied to purine scaffolds. tandfonline.com By using a bifunctional nucleophilic linker like piperazine, which is first attached to a 2,6-dichloropurine scaffold, reactive sites are introduced for the simultaneous addition of various functionalities. tandfonline.com High-throughput purification is a critical component of these methodologies, with techniques like solid-phase extraction being used to rapidly isolate the desired products from reaction mixtures. researchgate.net

These high-throughput approaches enable the exploration of vast chemical space around the purine core, facilitating the discovery of compounds with desired biological activities. The ability to rapidly synthesize and test hundreds of analogues is a significant advantage in modern drug discovery programs. google.com

Table 2: High-Throughput Synthesis of a Tetra-substituted Purine Library

| Synthesis Stage | Description | Reagents/Conditions | Diversity Points | Reference |

|---|---|---|---|---|

| Core Formation | Synthesis of 6-chloro-N4-pyrimidine-4,5-diamines | 5-Amino-4,6-dichloropyrimidine, various amines, n-butanol, reflux | R4 | acs.org |

| Cyclization | Construction of the purine ring system | 4,5-Diamine intermediate, carboxylic acids, POCl3, reflux | R2, R8, R9 | acs.org |

| Final Diversification | Substitution at the C6 position | 6-Chloropurine core, various nucleophiles (amines, etc.) | R6 | acs.org |

| Library Size | Total number of compounds synthesized | A 135-membered library was prepared in good yields and high purity. | - | acs.org |

Chemical Transformations and Reactivity of 7h Purin 8 Ylmethanol Derivatives

Reactions Involving the Hydroxyl Group at C-8

The primary alcohol functionality attached to the C-8 position of the purine (B94841) ring is a key site for chemical modification, allowing for a variety of transformations.

The hydroxyl group of 7H-Purin-8-ylmethanol can undergo standard esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions, typically in the presence of an acid or base catalyst, to yield the corresponding esters. For instance, the synthesis of acylated acyclic nucleosides has been demonstrated through a three-component reaction involving a purine nucleobase, an acetal, and an anhydride, highlighting the reactivity of purine derivatives in forming ester linkages. nih.gov

Etherification reactions, to form C-O-C linkages, are also feasible. These can be carried out, for example, using the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers, can be formed by reacting the alcohol with the corresponding chlorosilane in the presence of a tertiary amine base, a common strategy for protecting hydroxyl groups during multi-step syntheses. imperial.ac.uk

Conversely, while the hydroxyl group itself is not typically reduced, it can be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently removed through reductive dehalogenation. Reduction reactions can also be carried out using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

The table below summarizes common oxidation reactions for primary alcohols like this compound.

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde (8-Formylpurine) | Stops at the aldehyde stage. |

| Dess-Martin periodinane (DMP) | Aldehyde (8-Formylpurine) | Mild conditions, stops at the aldehyde. |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (Purine-8-carboxylic acid) | Strong oxidizing agent, typically leads to the fully oxidized product. |

| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic acid (Purine-8-carboxylic acid) | Strong, acidic conditions. |

Esterification and Etherification Reactions

Reactivity of the Purine Ring System

The purine core, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, has a complex electronic structure that influences its reactivity towards both electrophiles and nucleophiles. nih.govwikipedia.org

The purine ring is generally considered electron-deficient and therefore has low reactivity towards electrophilic substitution. researchgate.net However, reactions can be facilitated by activating groups on the ring or by using highly reactive electrophiles. researchgate.net The C-8 position is a site of interest for both electrophilic and nucleophilic reactions. nih.gov For instance, lithiation of a protected 6-chloropurine (B14466) at the C-8 position creates a purinyl carbanion that can react with various electrophiles to introduce substituents at this site. acs.org

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for purines, especially when good leaving groups (like halogens) are present at the C-2, C-6, or C-8 positions. wur.nld-nb.info The reactivity order in SNAr reactions for purines with identical leaving groups at C-2 and C-6 is generally C-6 > C-2. d-nb.info Reactions with O- and C-nucleophiles have been demonstrated, expanding the scope of purine modifications. d-nb.info The introduction of substituents via nucleophilic displacement is a key strategy for synthesizing diverse purine derivatives. wur.nl

Substituents on the purine ring profoundly influence its electronic properties and chemical reactivity. acs.orgnih.govrsc.org Computational studies have shown that substituents at the C-8 position exert a stronger influence on the electronic structure of the purine and adenine (B156593) tautomers than substituents at the C-2 or N-positions. acs.orgnih.gov

The table below summarizes the influence of substituent electronic properties at different positions on the aromaticity of the purine rings, based on computational studies. rsc.org

| Substituent Position | Substituent Type | Effect on 5-Membered Ring Aromaticity | Effect on 6-Membered Ring Aromaticity |

| C-8 | Electron-donating | Decrease | Slight response |

| C-8 | Electron-withdrawing | Increase | Slight response |

| C-2 | Electron-donating | Decrease | No significant effect |

| C-2 | Electron-withdrawing | Increase | No significant effect |

| N-9 | Electron-donating | Increase | No significant effect |

| N-9 | Electron-withdrawing | Decrease | No significant effect |

Electrophilic and Nucleophilic Reactions on Purine

Derivatization for Functional Group Interconversion

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk this compound is a versatile starting material for FGI, enabling the synthesis of a wide array of purine derivatives.

The hydroxyl group at C-8 is a primary site for such transformations. Key interconversions include:

Oxidation: As detailed in section 3.1.2, the -CH₂OH group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). These new functional groups can then participate in further reactions, such as reductive amination (from the aldehyde) or amide bond formation (from the carboxylic acid).

Conversion to Halides: The hydroxyl group can be converted to a halomethyl group (e.g., -CH₂Cl, -CH₂Br) using standard reagents (e.g., SOCl₂, PBr₃). These halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and cyanides.

Conversion to Amines: The 8-hydroxymethyl group can be converted to an 8-aminomethyl group. This can be achieved by first converting the alcohol to a leaving group (like a tosylate), followed by displacement with ammonia (B1221849) or an amine, or via a Mitsunobu reaction with a nitrogen nucleophile.

These interconversions allow for the systematic modification of the C-8 substituent, providing a powerful tool for exploring structure-activity relationships in medicinal chemistry and chemical biology. nih.govresearchgate.net

Molecular Recognition and Biological Mechanisms of Action

Interactions with Purine (B94841) Metabolic Enzymes

Purine metabolism is a critical cellular process involving pathways for both the synthesis of new purines and the recycling of existing ones (salvage pathways). wikipedia.org Enzymes within these pathways are often targets for therapeutic intervention, and purine analogs can act as potent inhibitors by mimicking natural substrates or allosteric regulators.

Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway. scbt.commdpi.com It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine ribonucleosides and 2'-deoxyribonucleosides (excluding adenosine) to generate the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. mdpi.comclinmedjournals.org

Inhibitors of PNP are designed to block the enzyme's function by binding to its active site or to allosteric sites, thereby interrupting the purine salvage process. scbt.com This inhibition leads to an accumulation of PNP substrates, such as inosine (B1671953) and guanosine (B1672433). clinmedjournals.org The consequences of PNP inhibition are significant, particularly for the immune system. Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, which has driven the development of PNP inhibitors as immunosuppressive agents for treating T-cell mediated diseases like T-cell leukemias and for preventing graft rejection in organ transplants. mdpi.comclinmedjournals.org

Conversely, recent findings indicate that PNP inhibition can also stimulate an immune response. The resulting elevation of guanosine levels can activate Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are key components of the innate immune system. clinmedjournals.orgnih.gov This dual potential for immunosuppression and immunostimulation makes PNP a complex and highly valuable therapeutic target. Many purine analogs, such as Forodesine, Ulodesine, and 8-Aminoguanosine, have been investigated as potent PNP inhibitors. scbt.comclinmedjournals.org While 7h-Purin-8-ylmethanol is a purine analog, specific research detailing its inhibitory mechanisms against PNP is not extensively documented in the available literature.

Table 1: Examples of Purine Nucleoside Phosphorylase (PNP) Inhibitors This table is generated based on available data and may not be exhaustive.

| Inhibitor | Mechanism/Target | Therapeutic Rationale |

| Forodesine | Potent PNP inhibitor. clinmedjournals.org | T-cell malignancies. clinmedjournals.org |

| Ulodesine | Potent PNP inhibitor. clinmedjournals.org | Investigated for psoriasis and gout. clinmedjournals.org |

| 8-Aminoguanosine | Acts as a PNP inhibitor. scbt.comnih.gov | Investigated for its biochemical impact on PNP activity. scbt.comnih.gov |

| 9-Deazaguanine | PNP inhibitor. scbt.com | Studied for its biochemical effects on enzyme function. scbt.com |

Inhibition of Purine Ribonucleotide and Phosphoribosyl Pyrophosphate Synthesis

The de novo synthesis of purine ribonucleotides is a complex, energy-intensive pathway that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgcolumbia.edu This pathway is tightly regulated, primarily through feedback inhibition by its purine nucleotide end-products. nih.govwikipedia.org

Two key control points in the pathway are the synthesis of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and its subsequent conversion to 5-phosphoribosylamine.

PRPP Synthesis: PRPP is a critical intermediate for the synthesis of purines, pyrimidines, and certain amino acids. wikipedia.orgencyclopedia.pub It is formed from ribose-5-phosphate and ATP by the enzyme PRPP synthetase. The activity of this enzyme is dependent on the concentration of inorganic phosphate (B84403) (Pi) and is allosterically inhibited by purine ribonucleotides like AMP, ADP, and GDP. wikipedia.orgencyclopedia.pub Some purine nucleosides can indirectly inhibit PRPP synthesis by being phosphorylated, a process that consumes intracellular Pi and thereby reduces the activity of PRPP synthetase. nih.gov

Amidophosphoribosyltransferase (ATase): The conversion of PRPP to 5-phosphoribosylamine is the first committed step in de novo purine synthesis. wikipedia.orgwikipedia.org The enzyme responsible, ATase, is a major site of feedback regulation, being strongly inhibited by the end-products AMP and GMP. wikipedia.org

Purine analogs can disrupt this pathway at multiple points. For instance, the nucleoside analog 4-methoxy-8-(D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (MRPP) can be phosphorylated and its monophosphate form acts as a competitive inhibitor of PRPP synthetase. nih.gov While this compound shares the core purine structure, its specific effects on PRPP synthetase or ATase have not been detailed in the reviewed literature.

Table 2: Key Regulatory Enzymes in De Novo Purine Synthesis This table is generated based on available data and may not be exhaustive.

| Enzyme | Reaction Catalyzed | Activators | Inhibitors |

| PRPP Synthetase | Ribose-5-phosphate + ATP → PRPP + AMP | Inorganic Phosphate (Pi) wikipedia.org | Purine ribonucleotides (AMP, ADP, GDP) encyclopedia.pub |

| Amidophosphoribosyltransferase (ATase) | PRPP + Glutamine → 5-Phosphoribosylamine | PRPP wikipedia.org | Purine nucleotides (AMP, GMP, IMP) wikipedia.org |

Recognition by Oxidative Damage Repair Enzymes (e.g., MTH1 Protein)

Cellular metabolism and environmental factors generate reactive oxygen species (ROS), which can cause oxidative damage to DNA. nih.gov A common and highly mutagenic lesion is the oxidation of guanine (B1146940) to form 8-oxo-7,8-dihydroguanine (8-oxoG). mdpi.comresearchgate.net To prevent mutations arising from the incorporation of oxidized precursors, cells have evolved sanitizing enzymes that cleanse the nucleotide pool.

The human MTH1 protein (MutT homolog 1, also known as NUDT1) is a critical enzyme in this defense system. frontiersin.orgfrontiersin.org It functions by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-hydroxy-dATP, to their corresponding monophosphates. nih.govuniprot.orgsinobiological.com This action prevents their incorporation into newly synthesized DNA. sinobiological.com

The recognition of substrates by MTH1 is highly specific. The enzyme identifies the characteristic "7,8-dihydro-8-oxo" structure present in oxidized purines. nih.gov Structural studies have revealed that this recognition is facilitated by key interactions within the enzyme's active site, including hydrogen bonds with the Watson-Crick face of the base and π-stacking interactions with aromatic amino acid residues. frontiersin.org The presence of the two-ring purine system and specific functional groups, like the 2-amino group of guanine, are important for efficient hydrolysis. nih.gov While this compound contains the fundamental purine two-ring system, it lacks the 8-oxo group that is the primary recognition motif for MTH1. Therefore, direct recognition and processing of this compound by MTH1 is not expected in the same manner as its canonical oxidized substrates.

Modulation of Cellular Signaling Pathways

Beyond their roles in metabolism, purines are crucial signaling molecules. Adenosine, a purine nucleoside, modulates a wide range of physiological functions by activating a specific family of G protein-coupled receptors (GPCRs). Furthermore, the purine scaffold is a common feature in many kinase inhibitors, highlighting its versatility in interacting with ATP-binding sites.

Adenosine mediates its effects through four distinct GPCR subtypes: A1, A2A, A2B, and A3. rsc.org These receptors are widely distributed and are involved in regulating processes in the cardiovascular, nervous, and immune systems. sigmaaldrich.comnih.gov A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it. rsc.org

These receptors are important therapeutic targets, and a vast number of purine derivatives have been synthesized to act as selective agonists or antagonists. sigmaaldrich.comd-nb.info The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the purine ring. frontiersin.org For example, substitutions at the 8-position of the purine core are known to be a critical determinant of activity at adenosine receptors. Many selective A1 antagonists are 8-cycloalkyl substituted xanthines (a class of purine derivatives). sigmaaldrich.com The introduction of alkynyl chains at the 8-position of adenosine has been shown to yield A3 receptor antagonists. d-nb.info

Given that this compound is an 8-substituted purine, it possesses a structural feature known to be important for interaction with adenosine receptors. However, specific binding affinities and functional activities of this compound at the different adenosine receptor subtypes are not reported in the reviewed literature.

Table 3: Examples of Purine Derivatives as Adenosine Receptor Ligands This table is generated based on available data and may not be exhaustive.

| Compound Class | Substitution Pattern | Receptor Activity |

| 8-Aryl/Cycloalkyl Xanthines | 8-position substitution | Selective A1 receptor antagonists. sigmaaldrich.com |

| 8-Styrylxanthines | 8-position substitution | Selective A2A receptor antagonists. sigmaaldrich.com |

| 2-Alkynyl-9-ethyladenines | 2-position substitution | Good affinity, slightly selective for human A2A receptors. d-nb.info |

| 8-Alkynyladenosines | 8-position substitution | A3 receptor antagonists. d-nb.info |

Kinase Inhibition (e.g., DNA-PKcs, Jak2)

Protein kinases utilize ATP to phosphorylate substrate proteins, and their ATP-binding sites are prime targets for inhibitor development. The structural similarity of purine analogs to the adenine (B156593) base of ATP makes them a rich source of kinase inhibitors.

DNA-Dependent Protein Kinase (DNA-PKcs) Inhibition: DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway. acs.orgmdpi.com As this pathway is critical for the survival of cancer cells treated with radiation or certain chemotherapies that induce DSBs, DNA-PK inhibitors are being pursued as potent sensitizing agents for cancer therapy. acs.orgtocris.com A significant challenge has been to identify inhibitors that are selective for the DNA-PK catalytic subunit (DNA-PKcs) over other structurally related kinases. nih.gov Successful efforts have led to the discovery of compounds based on a 7,9-dihydro-8H-purin-8-one scaffold, such as AZD7648, which is a potent and highly selective DNA-PKcs inhibitor. acs.orgtocris.comnih.gov This demonstrates that the purine core is a viable template for targeting this kinase, although direct inhibition by this compound has not been reported.

Janus Kinase 2 (Jak2) Inhibition: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling from numerous cytokine and growth factor receptors. mdpi.com The JAK2 isoform is particularly important in hematopoiesis, and an activating mutation (JAK2V617F) is a key driver in a group of blood cancers known as myeloproliferative neoplasms (MPNs). nih.gov This has led to the development of JAK2 inhibitors, such as Ruxolitinib, for the treatment of these disorders. mdpi.comnih.gov While many different chemical scaffolds can inhibit JAK2, some purine-based compounds have also shown activity against this kinase. vulcanchem.comsci-hub.se The potential for this compound to act as a JAK2 inhibitor has not been specifically investigated in the available sources.

Table 4: Examples of Purine-Based Kinase Inhibitors This table is generated based on available data and may not be exhaustive.

| Inhibitor | Target Kinase | Significance |

| AZD7648 | DNA-PKcs acs.orgtocris.com | Potent and selective inhibitor; enhances effects of radiation and chemotherapy. tocris.com |

| Ruxolitinib | JAK1/JAK2 mdpi.com | Approved treatment for myeloproliferative neoplasms. nih.gov |

| Various purine scaffolds | JAK2 vulcanchem.com | Hypothetical IC50 values in the nanomolar range suggest potential for purine-based inhibitors. vulcanchem.com |

Mechanisms of Antimicrobial Activity

Purine analogs are recognized for their potential as antimicrobial agents, primarily by targeting metabolic pathways that are essential for bacterial survival but may differ from those in mammals. wikipedia.orgfrontiersin.org The antimicrobial action of compounds like this compound is often predicated on their ability to interfere with bacterial nucleic acid synthesis or other vital metabolic functions.

One key mechanism involves targeting riboswitches . Riboswitches are structured RNA domains found in bacterial mRNA that regulate gene expression by binding directly to specific metabolites. acs.org In several Gram-positive bacteria, such as Bacillus subtilis and the pathogen Clostridioides difficile, guanine-sensing riboswitches control genes involved in purine biosynthesis and transport. acs.orgresearchgate.net A purine analog can bind to these riboswitches, mimicking the natural ligand (guanine), which represses the expression of these essential genes, leading to the inhibition of bacterial growth or cell death. acs.orgnih.gov For instance, the guanine analog 6-N-hydroxylaminopurine (6-N-HAP) has been shown to reduce the viability of the pathogen Listeria monocytogenes by terminating expression at guanine riboswitches. oup.com

Another significant antimicrobial strategy is the inhibition of enzymes in the purine salvage pathway. frontiersin.org Bacteria can salvage purines from their environment for use in DNA and RNA synthesis. Purine analogs can inhibit critical enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), thereby disrupting the synthesis of nucleic acids. frontiersin.org

Table 1: Antimicrobial Mechanisms of Representative Purine Analogs

| Analog Example | Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 6-N-hydroxylaminopurine | Listeria monocytogenes, Bacillus subtilis | Binds to guanine riboswitches, terminating gene expression. | oup.com |

| Various C2/C6-modified purines | Clostridioides difficile | Binds to the guaA guanine riboswitch, inhibiting a key metabolic pathway. | researchgate.net |

| Thioguanosine | Mycoplasma pneumoniae | Inhibits hypoxanthine-guanine phosphoribosyltransferase (HPRT), disrupting incorporation of hypoxanthine (B114508) and guanosine into DNA/RNA. | frontiersin.org |

General Mechanisms of Anticancer Activity

The anticancer properties of this compound are attributable to its function as a purine antimetabolite. Antimetabolites are compounds that trick cancer cells into using them instead of the natural molecules (metabolites) required for building genetic material. clevelandclinic.org By mimicking endogenous purines like adenine and guanine, these analogs sabotage a cancer cell's genetic code, preventing it from replicating and proliferating. wikipedia.orgclevelandclinic.org This interference with DNA synthesis and other cellular processes ultimately leads to cell cycle disruption, the induction of programmed cell death (apoptosis), and the activation of DNA damage response pathways. wikipedia.orgnih.gov

Purine antimetabolites exert profound effects on the cell cycle, a tightly regulated process that governs cell division. Because their primary mechanism involves disrupting DNA synthesis, these agents are highly specific to the S phase of the cell cycle, when DNA is replicated. wikipedia.org By masquerading as natural purines, they are incorporated into nascent DNA strands or inhibit enzymes required for DNA synthesis, which halts normal development and division. wikipedia.org

This interference can lead to cell cycle arrest, a state where the cell pauses its progression through the cycle. This arrest provides an opportunity for the cell to repair damage, but if the damage is too severe, it can lead to apoptosis. Different purine analogs can induce arrest at various checkpoints. For example, the purine analog-like drug bendamustine (B91647) has been observed to induce a late S-phase arrest. nih.gov Other compounds can cause arrest in the G1 phase, preventing the cell from entering the S phase altogether. This is often achieved by modulating the levels of cyclin-dependent kinases (Cdks) and their inhibitors. For instance, some flavonoids have been shown to induce G1 arrest by upregulating the Cdk inhibitor p27 and downregulating the phosphorylation of the retinoblastoma protein (pRB). nih.gov Similarly, the purine alkaloid caffeine (B1668208) can induce a G0/G1 arrest in cancer cells. mdpi.com The prolonged arrest of the cell cycle is a key outcome of the cellular response to DNA damage induced by these agents. frontiersin.orgelifesciences.org

Table 2: Examples of Cell Cycle Modulation by Anticancer Agents

| Agent/Class | Cell Line(s) | Effect on Cell Cycle | Mechanism | Reference(s) |

|---|---|---|---|---|

| Bendamustine | Lymphoma Cells | Late S-phase arrest | Purine analog-like DNA damage | nih.gov |

| 7,8-dihydroxyflavone | Human Monocytic Leukemia (U937) | G1 arrest | Upregulation of p27; downregulation of cyclin E and pRB phosphorylation. | nih.gov |

| Caffeine | Lung Cancer (NCI-H23) | G0/G1 arrest | Inhibition of FAK/Akt/c-Myc signaling pathway. | mdpi.com |

A primary consequence of the cellular damage inflicted by purine analogs is the induction of apoptosis, or programmed cell death. wikipedia.orgoncohemakey.com This is a controlled, non-inflammatory process that eliminates damaged or dysfunctional cells. The fraudulent incorporation of purine analogs into DNA and the resulting replication stress are potent triggers for apoptosis. nih.govportlandpress.com

Apoptosis can be initiated through two major pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is activated by internal cellular stress, such as DNA damage. It leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -7. nih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is triggered by external signals binding to death receptors on the cell surface. This engagement activates the initiator caspase-8, which then converges on the same executioner caspases to dismantle the cell. nih.gov

In the context of purine analogs, the incorporation of the fraudulent nucleotide into DNA is often recognized by the cell's mismatch repair system, which can trigger DNA strand breaks and subsequently initiate apoptosis. oncohemakey.comportlandpress.com Studies on various purine derivatives have demonstrated their ability to induce apoptosis, often accompanied by the activation of caspases 8, 9, and 3, and the downregulation of cell survival proteins. nih.govnih.gov

The central mechanism by which purine analogs like this compound exert their cytotoxic effects is through the generation of extensive DNA damage. nih.gov This occurs primarily through two interconnected routes: fraudulent incorporation into nucleic acids and inhibition of essential enzymes.

Incorporation into DNA: After cellular uptake and metabolic activation to their triphosphate form, purine analogs are incorporated into the growing DNA chain during replication by DNA polymerases. nih.govoncohemakey.com This creates a fraudulent or structurally abnormal nucleic acid. portlandpress.comnih.gov The presence of these false nucleotides can stall replication forks, inhibit subsequent replication cycles, and is often difficult for the cell to repair, leading to a lasting inhibition of DNA synthesis. nih.gov

Enzyme Inhibition: The activated nucleotide analogs can inhibit several enzymes that are critical for DNA synthesis and repair. nih.gov These include DNA polymerases, ribonucleotide reductase (which is responsible for producing the deoxynucleotide building blocks), and DNA ligase I. oncohemakey.com Inhibition of these enzymes depletes the cell of the necessary precursors for DNA replication, causing replication stress and leading to DNA strand breaks. wikipedia.org

The cellular machinery recognizes this damage and activates DNA damage response (DDR) pathways. However, the damage is often too widespread for the cell to manage. The recognition of mismatched base pairs by the mismatch repair pathway can convert the initial damage into lethal DNA strand breaks, ultimately triggering apoptosis. oncohemakey.comportlandpress.com

Induction of Apoptosis

Role as Antimetabolites

The role of this compound as an antimetabolite is the cornerstone of its biological activity. clevelandclinic.org An antimetabolite is a substance that closely resembles a normal metabolite in structure and interferes with its utilization in the cell. nih.gov As a purine derivative, this compound acts as a purine antagonist, masquerading as the natural purine bases adenine and guanine. wikipedia.orgclevelandclinic.org

The mechanism proceeds as follows:

The analog enters the cell, often via a nucleoside transporter. nih.gov

Inside the cell, it is converted into an analog of a cellular nucleotide through phosphorylation by enzymes of the purine metabolic pathway. nih.gov

This "fraudulent" nucleotide then competes with its natural counterparts for a role in vital biochemical processes. wikipedia.org It can be incorporated into DNA and RNA, leading to dysfunctional nucleic acids, or it can bind to and inhibit enzymes involved in nucleic acid synthesis. nih.govnih.gov

This disruption of nucleic acid synthesis is particularly toxic to cells that are dividing rapidly, as is characteristic of cancer cells. wikipedia.org By creating a state of nucleotide depletion and inducing lethal DNA damage, purine antimetabolites selectively target these highly proliferative cells, which forms the basis of their therapeutic use in oncology. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of 7h Purin 8 Ylmethanol Derivatives

Impact of C-8 Substituent Modifications on Biological Activity

The C-8 position of the purine (B94841) ring is a frequent target for modification in drug design, as substituents at this position can significantly influence the molecule's interaction with biological targets. mdpi.commdpi.commicrobenotes.com Structural modifications at the C-8 position can affect the conformation of the glycosidic bond in purine nucleosides, which in turn can alter their biological activity. mdpi.com For instance, introducing a vinyl group at C-8 in adenosine (B11128) has been shown to induce an opposite conformational preference of the glycosidic bond compared to the natural nucleoside, leading to cytostatic activity against various tumor cell lines. mdpi.com

Arylation at the C-8 position of guanosine (B1672433) is another important modification, influencing the formation of non-canonical DNA structures like Z-DNA. mdpi.com The addition of bulky aryl groups can stabilize certain DNA conformations and can be used to probe nucleic acid structures. mdpi.com Furthermore, functionalized C1-substituents, such as a formyl group, can be introduced at the C-8 position, which can serve as a handle for further chemical modifications. mdpi.com

The nature of the substituent at C-8 also plays a crucial role. For example, in a series of 8-arylsulfanyl adenine (B156593) derivatives, the substitution pattern on the aryl ring was found to be critical for selective binding to the endoplasmic reticulum Hsp90 paralog Grp94. nih.gov This highlights how even subtle changes at the C-8 position can lead to significant differences in biological selectivity.

Table 1: Impact of C-8 Substituents on Biological Activity

| C-8 Substituent | Effect on Biological Activity | Reference |

|---|---|---|

| Vinyl group | Induces opposite glycosidic bond conformation, leading to cytostatic activity. | mdpi.com |

| Aryl group | Influences Z-DNA formation and can act as an internal probe for nucleic acid structure. | mdpi.com |

| Formyl group | Allows for further chemical modifications. | mdpi.com |

| 8-arylsulfanyl group | Critical for selective binding to Grp94. | nih.gov |

Influence of Substitution Patterns at Other Purine Ring Positions (C-2, C-6, N-1, N-3, N-7, N-9)

Modifications at other positions of the purine ring also play a pivotal role in determining the biological activity of 7H-Purin-8-ylmethanol derivatives.

C-2 and C-6 Positions: The C-2 and C-6 positions are susceptible to nucleophilic attack. microbenotes.com Substituents at these positions can significantly impact biological activity. For example, in adenosine derivatives, the presence of an amino group at C-6 is more effective in inducing anomalous DNA gel migration than a carbonyl or a hydrogen atom. nih.gov In the context of 5-HT2B and 5-HT2C serotonin (B10506) receptor antagonists, 2-chloro and N6-α-branched alkyl substitutions on (N)-methanocarba-adenosine derivatives were found to be favorable for receptor affinity. nih.gov The removal of the C-6 amino group, an important hydrogen bond donor, can be compensated for by other stabilizing features to maintain affinity for the A3 adenosine receptor. semanticscholar.org

N-1 and N-3 Positions: The N-1 and N-3 nitrogens are part of the pyrimidine (B1678525) ring of the purine structure. microbenotes.comwikipedia.org While less commonly modified than other positions, substitutions here can still influence activity. For instance, in the synthesis of certain purine derivatives, alkylation can occur at the N-3 position, leading to a mixture of isomers with potentially different biological profiles. nih.gov

N-7 and N-9 Positions: The N-7 and N-9 positions are part of the imidazole (B134444) ring and are crucial for the formation of nucleosides where the purine base is attached to a sugar moiety. microbenotes.com The N-7 position is electron-rich and susceptible to electrophilic attack. microbenotes.com While N-9 substituted purine derivatives are more common, N-7 substituted analogs also exhibit interesting biological activities, including antiviral and anticancer effects. nih.gov The regioselectivity of substitution at N-7 versus N-9 can be influenced by the reaction conditions and the nature of the substituents already present on the purine ring. nih.gov For example, in the synthesis of 8-arylsulfanyl adenine derivatives, alkylation with pent-4-yn-1-yl 4-methylbenzenesulfonate (B104242) yielded a mixture of N-9 and N-3 isomers. nih.gov

Table 2: Influence of Substitutions at Various Purine Ring Positions

| Position | Type of Substitution | Influence on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Chloro | Favorable for 5-HT2B/2C receptor affinity in certain adenosine analogs. | nih.gov |

| C-6 | Amino group | More effective in inducing DNA structural changes compared to carbonyl or hydrogen. | nih.gov |

| N-3 | Alkylation | Can lead to isomeric mixtures with different biological profiles. | nih.gov |

| N-7 | Alkylation | Can result in antiviral and anticancer activities. | nih.gov |

| N-9 | Alkylation | Common modification site for creating nucleoside analogs. | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different affinities and efficacies when interacting with chiral biological targets like receptors and enzymes. For derivatives of this compound that possess stereogenic centers, the absolute configuration can be a key determinant of their pharmacological profile.

In a study of hydantoin (B18101) derivatives targeting the 5-HT7 receptor, it was found that there was a clear preference for a specific configuration for receptor affinity. nih.gov This highlights the importance of synthesizing and testing optically pure isomers to fully understand the structure-activity relationship. nih.gov The differential activity between stereoisomers can often be explained by specific interactions with amino acid residues in the binding site of the target protein. nih.gov For example, molecular modeling can reveal key interactions that are responsible for the lower affinity of one enantiomer compared to the other. nih.gov Therefore, for any this compound derivative containing chiral centers, a thorough investigation of the stereochemical requirements for activity is essential for lead optimization.

Conformational Analysis and its Relation to Molecular Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. drugdesign.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their associated energies. drugdesign.orgnobelprize.org For flexible molecules like many this compound derivatives, understanding the preferred conformations is key to rational drug design.

The conformation of the purine ring system and its substituents can be influenced by various factors, including intramolecular hydrogen bonding and steric hindrance. nih.govsapub.org For example, in purine nucleosides, the orientation of the base relative to the sugar (the glycosyl conformation) is a critical determinant of biological activity. nih.gov Substituents on the purine ring can significantly influence the energy barrier to rotation around the glycosyl bond, thereby favoring certain conformations (e.g., syn or anti). nih.gov

Computational methods, such as molecular mechanics and molecular dynamics, are often employed to explore the conformational landscape of a molecule and identify low-energy conformations. drugdesign.org These predicted conformations can then be used in docking studies to understand how the molecule might bind to its target protein. The analysis of the conformational potential energy surface can reveal the most stable conformers, which are more likely to be the bioactive ones. drugdesign.org

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govdrugdiscoverypro.com A pharmacophore model represents the key interaction points between a ligand and its receptor. irjmets.com

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the three-dimensional structure of the target protein, often with a bound ligand. irjmets.com Pharmacophore models are valuable tools in drug discovery for virtual screening of large compound libraries to identify new potential hits, for lead optimization, and for predicting the biological activity of novel compounds. nih.govdrugdiscoverypro.com